N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
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Overview
Description
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by its unique structure, which includes a chromenone core linked to a glycine moiety through a propanoyl group. The compound exhibits interesting chemical and biological properties, making it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the following steps:
Synthesis of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with an ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the Propanoyl Group: The chromenone core is then reacted with a suitable propanoyl chloride in the presence of a base such as pyridine to introduce the propanoyl group.
Coupling with Glycine: The final step involves coupling the propanoyl-chromenone intermediate with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the glycine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine can be compared with other chromenone derivatives and glycine conjugates. Similar compounds include:
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate .
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C17H19NO6 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid |
InChI |
InChI=1S/C17H19NO6/c1-4-11-7-15(21)24-16-9(2)13(6-5-12(11)16)23-10(3)17(22)18-8-14(19)20/h5-7,10H,4,8H2,1-3H3,(H,18,22)(H,19,20) |
InChI Key |
GIQHYYHTXISBTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
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